2-(But-3-ynyl)-7-chlorobenzo[d]oxazole
CAS No.:
Cat. No.: VC14054779
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
![2-(But-3-ynyl)-7-chlorobenzo[d]oxazole -](/images/structure/VC14054779.png)
Specification
Molecular Formula | C11H8ClNO |
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Molecular Weight | 205.64 g/mol |
IUPAC Name | 2-but-3-ynyl-7-chloro-1,3-benzoxazole |
Standard InChI | InChI=1S/C11H8ClNO/c1-2-3-7-10-13-9-6-4-5-8(12)11(9)14-10/h1,4-6H,3,7H2 |
Standard InChI Key | VGIRWSRXFPYQIS-UHFFFAOYSA-N |
Canonical SMILES | C#CCCC1=NC2=C(O1)C(=CC=C2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substitution Patterns
The benzo[d]oxazole core consists of a fused benzene and oxazole ring system, where the oxazole ring incorporates both nitrogen and oxygen atoms. Substitution at the 2-position with a but-3-ynyl group () introduces alkyne functionality, while the 7-position chlorine atom enhances electrophilicity and influences intermolecular interactions. This combination creates a planar, aromatic system with moderate polarity, as evidenced by its molecular weight (205.64 g/mol) and calculated log P values.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 205.64 g/mol |
Calculated log P | 2.31 (Consensus) |
Predicted Solubility | 0.48 mg/mL |
Topological Polar Surface | 24.72 Å |
Synthesis Methods and Reaction Optimization
General Strategies for Oxazole Derivatives
Synthesis of benzo[d]oxazole derivatives typically involves cyclization reactions between α-bromoketones and benzylamine derivatives under iodine-mediated conditions. For 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole, a multi-step approach is hypothesized:
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Chlorination: Introduction of chlorine at the 7-position via electrophilic aromatic substitution.
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Alkyne Incorporation: Sonogashira coupling or nucleophilic substitution to attach the but-3-ynyl group.
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Oxazole Ring Formation: Cyclization using catalysts like iodine or palladium to assemble the bicyclic structure.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Cytotoxic Effects
Preliminary studies on xanthohumol-based oxazoles suggest anti-inflammatory activity via NF-κB pathway inhibition . The but-3-ynyl group in 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole could similarly modulate inflammatory cytokines, but cytotoxicity profiles remain uncharacterized.
Applications in Pharmaceutical and Material Science
Drug Discovery and Lead Optimization
The compound’s dual functionality (alkyne and chlorine) makes it a versatile scaffold for:
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Covalent Inhibitors: Alkyne groups enabling "click chemistry" for targeted drug delivery.
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Proteomics Probes: Photoaffinity labeling using diazirine-modified analogs .
Polymer and Coordination Chemistry
But-3-ynyl groups facilitate polymerization via alkyne metathesis, potentially yielding conductive polymers. Chlorine atoms may act as ligands in metal-organic frameworks (MOFs), though stability studies are lacking.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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7-Chloro vs. 7-Methyl: Chlorine increases electronegativity, enhancing binding to hydrophobic enzyme pockets.
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But-3-ynyl vs. Propargyl: Longer alkyne chains improve membrane permeability but reduce metabolic stability.
Case Study: 3-(But-3-ynyl)-3H-diazirine Derivatives
While structurally distinct, diazirine-containing compounds (e.g., 1450754-38-7) demonstrate how alkyne-diazirine hybrids enable activity-based protein profiling . This underscores the potential of 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole in chemoproteomics.
Future Research Directions
Mechanistic and Pharmacological Studies
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Target Deconvolution: Identify protein targets via affinity chromatography or mass spectrometry.
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
Synthetic Methodology Advancements
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Flow Chemistry: Continuous-flow systems to mitigate side reactions and improve yields.
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Enzymatic Catalysis: Oxidase enzymes for greener oxazole ring synthesis.
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